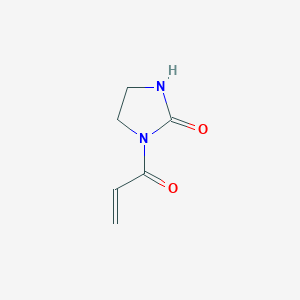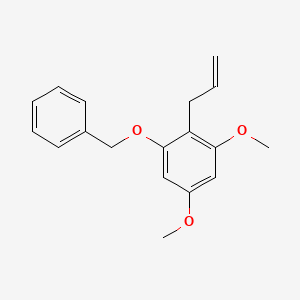![molecular formula C8H11F3O5 B14296377 1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate CAS No. 122279-96-3](/img/structure/B14296377.png)
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate is an organic compound that belongs to the class of trifluoroacetates This compound is characterized by the presence of a trifluoroacetate group attached to an ethyl chain, which is further connected to an acetyloxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-(acetyloxy)ethanol with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 2-(acetyloxy)ethanol and trifluoroacetic acid.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at room temperature.
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Hydrolysis: 2-(Acetyloxy)ethanol and trifluoroacetic acid.
Substitution: Various derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol.
Aplicaciones Científicas De Investigación
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate involves the hydrolysis of the ester bond to release 2-(acetyloxy)ethanol and trifluoroacetic acid. The trifluoroacetate group acts as a leaving group, facilitating the nucleophilic attack by water or other nucleophiles. The released trifluoroacetic acid can further participate in various biochemical and chemical reactions, influencing the overall activity and behavior of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl trifluoroacetate: Similar in structure but lacks the acetyloxyethoxy group.
Methyl trifluoroacetate: Contains a methyl group instead of the ethyl chain.
2-(Trifluoroacetoxy)ethyl acetate: Similar ester functionality but different alkyl chain.
Uniqueness
1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate is unique due to the presence of both the acetyloxyethoxy group and the trifluoroacetate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
122279-96-3 |
|---|---|
Fórmula molecular |
C8H11F3O5 |
Peso molecular |
244.16 g/mol |
Nombre IUPAC |
1-(2-acetyloxyethoxy)ethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H11F3O5/c1-5(12)14-3-4-15-6(2)16-7(13)8(9,10)11/h6H,3-4H2,1-2H3 |
Clave InChI |
BNEGVBWBTBIGAE-UHFFFAOYSA-N |
SMILES canónico |
CC(OCCOC(=O)C)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


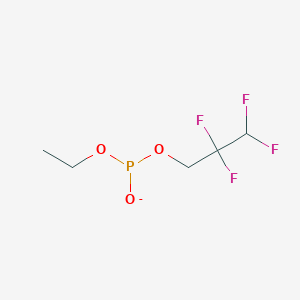
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
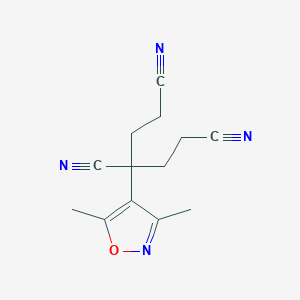
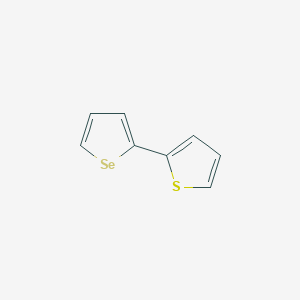
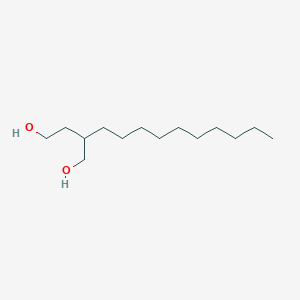
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)

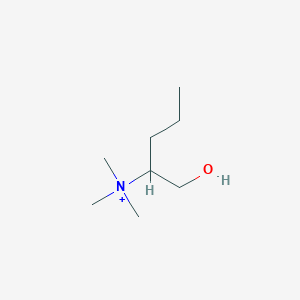
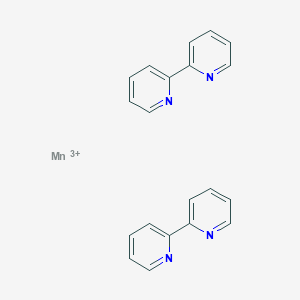
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
